molecular formula C8H8N2 B12960185 5-Ethynyl-2-methylpyridin-3-amine

5-Ethynyl-2-methylpyridin-3-amine

Cat. No.: B12960185
M. Wt: 132.16 g/mol
InChI Key: YFHQNEYSOZECBJ-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C8H8N2 It is characterized by the presence of an ethynyl group attached to the pyridine ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-methylpyridin-3-amine typically involves the coupling of 5-iodo-2-aminopyridine with an ethynylating agent. One common method is the palladium-catalyzed Sonogashira coupling reaction, which uses palladium(II) acetate and copper(I) iodide as catalysts, and triethylamine as a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethynyl-2-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-2-methylpyridin-3-amine is unique due to the presence of both an ethynyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

5-ethynyl-2-methylpyridin-3-amine

InChI

InChI=1S/C8H8N2/c1-3-7-4-8(9)6(2)10-5-7/h1,4-5H,9H2,2H3

InChI Key

YFHQNEYSOZECBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#C)N

Origin of Product

United States

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